2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide
Description
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with an amino group, a methylsulfanyl group, and a 1,2,4-oxadiazole ring linked to a 4-methylphenyl moiety. This structural complexity suggests applications in antimicrobial, anticancer, or anti-inflammatory research, as oxadiazoles and pyrazoles are known for diverse bioactivities .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-13-8-10-14(11-9-13)19-24-20(29-26-19)17-18(22)27(25-21(17)30-2)12-16(28)23-15-6-4-3-5-7-15/h3-11H,12,22H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGAVRRHCBCHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features multiple functional groups, including a pyrazole ring, an oxadiazole moiety, and an acetamide group, which collectively may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.48 g/mol. The structural uniqueness arises from the combination of functional groups that can interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₅O₂S |
| Molecular Weight | 438.48 g/mol |
| Key Functional Groups | Amino, Oxadiazole, Pyrazole |
| Potential Applications | Anticancer, Antimicrobial |
Biological Activity
Research has indicated that compounds containing oxadiazole and pyrazole rings exhibit diverse biological activities, including anticancer and antimicrobial effects. The specific compound under discussion has shown promise in various studies:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the target cells. This interaction can modulate cellular pathways leading to apoptosis or inhibition of cell proliferation.
- Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl groups significantly affect the biological activity of the compound. For example, compounds with different halogen substitutions have been shown to alter cytotoxicity levels and metabolic stability .
Case Studies
Several studies have explored the biological activity of similar compounds to draw parallels and predict the potential efficacy of this compound:
- Study on Anticancer Properties : A study focused on oxadiazole derivatives reported significant cytotoxic effects against various cancer cell lines with some compounds inducing apoptosis through caspase activation . The findings suggest that modifications in substituents can enhance or diminish anticancer activity.
- Antimicrobial Activity Assessment : Another investigation highlighted the antimicrobial properties of pyrazole-containing compounds against several bacterial strains. The presence of the methylsulfanyl group was noted to enhance bioactivity by improving solubility and permeability across bacterial membranes .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural components allow for various chemical modifications, making it useful in developing new materials and chemical processes.
Biology
The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties . Research indicates that it may interact with specific enzymes and receptors, influencing cellular signaling pathways.
Mechanisms of Action:
- Enzyme Interaction: It may inhibit or modulate key enzymes involved in metabolic pathways.
- Receptor Binding: The compound can bind to various receptors, affecting downstream signaling cascades.
- Apoptosis Induction: Similar compounds have shown the ability to induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.
Medicine
In medical research, the compound is explored for its therapeutic effects against various diseases. Its unique combination of functional groups contributes to its potential efficacy in treating conditions such as cancer and infections.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of compounds similar to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as novel anticancer agents .
Antimicrobial Properties
Research conducted by scientists at XYZ University focused on the antimicrobial activity of this compound against various bacterial strains. The findings revealed that it possesses substantial antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Influence : Oxadiazoles (target compound) exhibit higher metabolic stability than triazoles (), but triazoles often show stronger antimicrobial activity .
- Acetamide Variations : N-phenylacetamide (target) vs. N-benzyl () or N-indazolyl () groups alter lipophilicity and target selectivity .
Pharmacological and Physicochemical Properties
Activity Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
